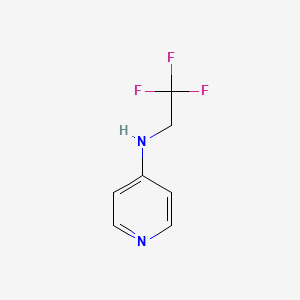

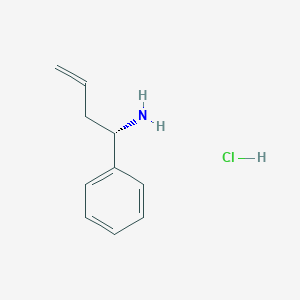

![molecular formula C19H16F3NO2S B2504980 2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 338416-32-3](/img/structure/B2504980.png)

2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole" is a pyrrole derivative characterized by the presence of a methylsulfonyl group attached to a phenyl ring and a trifluoromethyl group on another phenyl ring. Pyrrole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves the introduction of substituents at specific positions on the pyridine ring to achieve optimal activity, as seen in the synthesis of compound 33 . Similarly, the synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones involves a multicomponent reaction, indicating the potential complexity in synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial in determining their reactivity and interaction with biological targets. Quantum chemical calculations can reveal the existence of isomeric forms and the formation of intramolecular hydrogen bonds, which can influence the proton donating ability of the compounds . Additionally, molecular orbital calculations can provide insights into the electron density distribution and the stability of different substituents on the pyrrole ring .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including electrophilic substitutions, which are influenced by the electron-donating or withdrawing nature of the substituents . The presence of a phenylsulfonyl group can lead to regioselective addition reactions with nucleophiles, as demonstrated by the reactions of 3-phenylsulfonyl-2-trifluoromethyl-1,3-butadiene with different nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as acidity, vibrational frequencies, and molecular electrostatic potential, can be studied using spectroscopic methods and quantum mechanical calculations . These properties are essential for understanding the behavior of the compounds under different conditions and their potential interactions with biological systems.

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds with a pyrrole base, like the one mentioned, are often explored for their potential as pharmaceutical agents due to their structural similarity to biologically active molecules. For example, compounds with imidazole scaffolds, including pyrroles, are known as selective inhibitors of various enzymes, indicating their potential in drug development for treating conditions like inflammation and cancer (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Environmental Studies

Research on polyfluoroalkyl chemicals (PFAS), which share some structural elements with the compound , focuses on their environmental impact, degradation mechanisms, and removal methods. Studies have evaluated microbial degradation pathways and the fate of PFAS in environmental settings (Liu & Mejia Avendaño, 2013; Xiao, 2017). This research is crucial for understanding how to mitigate the environmental persistence of such compounds.

Material Science Applications

The development of dental adhesives and other polymer-based materials often involves the exploration of new monomers and initiators to improve performance. Research in this area has led to the synthesis of novel adhesive monomers that enhance bonding durability, indicating the potential utility of structurally similar compounds in creating new materials (Ikemura & Endo, 2010).

Mechanism of Action

Target of Action

The compound’s primary targets would likely be specific proteins or enzymes within the cell. The trifluoromethyl group is often used in medicinal chemistry to improve the potency, metabolic stability, and lipophilicity of drug candidates .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, compounds with a trifluoromethyl group have been found to have potential antiviral and antidepressant effects .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and stability. The trifluoromethyl group can improve the metabolic stability of compounds .

properties

IUPAC Name |

2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO2S/c1-13-6-11-18(14-7-9-17(10-8-14)26(2,24)25)23(13)16-5-3-4-15(12-16)19(20,21)22/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWJPWMATLWWKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

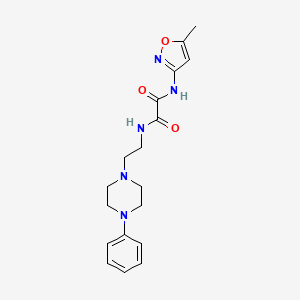

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)

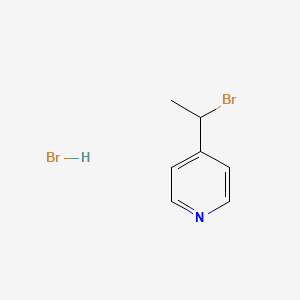

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)

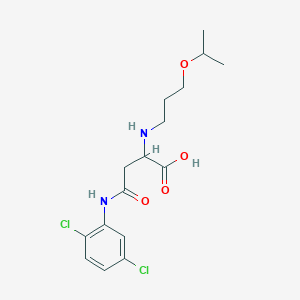

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)

![(4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2504906.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)

![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)